molecular formula C11H9NO2 B12815168 8-Methylisoquinoline-1-carboxylic acid

8-Methylisoquinoline-1-carboxylic acid

Cat. No.: B12815168
M. Wt: 187.19 g/mol
InChI Key: GAWGOZYJORCEKC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The systematic IUPAC name for this compound is 8-methylisoquinoline-1-carboxylic acid , derived from its isoquinoline backbone substituted with a methyl group at position 8 and a carboxylic acid functional group at position 1. The structural formula (Figure 1) consists of a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring, with substituents at specific positions:

Structural features :

  • Isoquinoline core : A 10-membered bicyclic system with nitrogen at position 2 of the pyridine ring.
  • Carboxylic acid group : Located at position 1 (C-1) of the isoquinoline system, contributing to its acidity and reactivity.
  • Methyl group : Positioned at C-8, influencing steric and electronic properties.

The SMILES notation is CC1=C2C=CN=CC2=C(C=C1)C(=O)O, encoding the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Identifiers

While the exact CAS Registry Number for 8-methylisoquinoline-1-carboxylic acid is not explicitly listed in the provided sources, analogous compounds such as 5-methoxy-8-methylisoquinoline-1-carboxylic acid (CAS 2060034-71-9) and 8-methylisoquinoline (CAS 62882-00-2) suggest a systematic numbering pattern for derivatives. Alternative identifiers include:

Identifier Type Value Source
PubChem CID Not explicitly listed
Molecular Formula C₁₁H₉NO₂ Calculated
Common Synonyms 1-Isoquinolinecarboxylic acid, 8-methyl derivative

Molecular Weight and Empirical Formula Analysis

The empirical formula (C₁₁H₉NO₂) corresponds to a molecular weight of 187.20 g/mol, calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 11 12.01 132.11
H 9 1.01 9.09
N 1 14.01 14.01
O 2 16.00 32.00
Total 187.21

Elemental composition :

  • Carbon: 70.58%
  • Hydrogen: 4.86%
  • Nitrogen: 7.48%
  • Oxygen: 17.09%

This composition aligns with related isoquinoline derivatives, such as 5-methoxy-8-methylisoquinoline-1-carboxylic acid (C₁₂H₁₁NO₃, MW 217.22 g/mol), adjusted for the absence of a methoxy group.

Tautomeric Forms and Resonance Structures

The carboxylic acid group at C-1 enables keto-enol tautomerism , though the keto form predominates under standard conditions due to the stability of the conjugated acid (Figure 2). Key observations include:

  • Keto form : The carboxylic acid exists predominantly as the deprotonated carboxylate anion in basic media or as the neutral -COOH group in acidic environments.
  • Resonance stabilization : Delocalization of π-electrons within the isoquinoline ring and the carboxylic acid group enhances stability. The nitrogen atom in the pyridine ring participates in resonance, redistributing electron density across the bicyclic system.

Resonance structures :

  • Carboxylic acid resonance : The double bond between C-1 and O shifts between the carbonyl (C=O) and hydroxyl (C-O⁻) groups, stabilized by conjugation with the aromatic system.
  • Aromatic ring resonance : Electron delocalization across the isoquinoline core contributes to its planar geometry and chemical reactivity.

Enol tautomers are minor contributors due to the lack of stabilizing intramolecular hydrogen bonds, unlike β-diketones or similar systems.

Figure 1: Structural Formula of 8-Methylisoquinoline-1-carboxylic Acid

       O  
       ||  
C(=O)OH  
       |  
N      C-CH3  
 \    /  
  C=C  
 /   \  
C     C  

Figure 2: Keto-Enol Tautomerism of the Carboxylic Acid Group

  • Keto form : $$ \text{C}_1\text{-COOH} $$
  • Enol form : $$ \text{C}_1\text{-C(OH)O} $$ (minor)

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

8-methylisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-12-10(9(7)8)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

GAWGOZYJORCEKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2C(=O)O

Origin of Product

United States

Preparation Methods

Oxidation of 8-Methylisoquinoline Derivatives

A prominent method for preparing isoquinoline-1-carboxylic acids involves the selective oxidation of the methyl group at the 1-position side chain to the corresponding carboxylic acid. This approach is exemplified by the oxidation of 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid, which is structurally analogous to 8-methylisoquinoline-1-carboxylic acid.

Reaction Conditions:

  • Catalysts: N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) serve as catalysts.
  • Oxidant: Molecular oxygen under pressure (≥4 MPa).
  • Solvent: Acetonitrile.
  • Temperature: 80–100 °C.
  • Reaction time: 6–12 hours.
  • Equipment: Hastelloy autoclave for pressurized oxygen environment.

Procedure Summary:

  • The methyl-substituted isoquinoline derivative is dissolved in acetonitrile with NHPI and AIBN.
  • The reaction vessel is purged with nitrogen and oxygen, then pressurized with oxygen.
  • The mixture is heated to the target temperature and stirred for the reaction duration.
  • After completion, the reaction mixture is cooled, depressurized, and filtered.
  • The solid product is washed, dried, and purified.

Yields and Purity:

  • Yields range from approximately 88% to 94%.
  • Purity of the isolated carboxylic acid is typically above 98% by weight.
  • The process can be repeated multiple times by recycling the mother liquor, maintaining high yield and purity.

Advantages:

  • Avoids generation of waste acids and wastewater.
  • Simple post-reaction treatment (cooling, filtration, drying).
  • High selectivity and purity.

Example Data Table:

Entry Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Notes
1 80 6 88.6 98.1 Oxygen pressure 4 MPa
2 90 9 93.6 98.7 Increased catalyst loading
3 100 12 93.4 98.4 Higher temperature, longer time

Data adapted from oxidation of 7-chloro-8-methylquinoline as a model for 8-methylisoquinoline oxidation.

Carboxylation via Carbon Dioxide Incorporation

Another synthetic route involves direct carboxylation of methyl-substituted isoquinoline derivatives using carbon dioxide under catalytic conditions.

Typical Steps:

  • Starting from 5-methoxyisoquinoline or related isoquinolines.
  • Methylation at the 8-position using methyl iodide and a base (e.g., potassium carbonate).
  • Carboxylation at the 1-position by reaction with carbon dioxide in the presence of a catalyst.

Catalysts and Conditions:

  • Catalysts may include transition metal complexes or organocatalysts optimized for CO2 fixation.
  • Reaction conditions often involve elevated pressure of CO2 and moderate heating.
  • Continuous flow reactors may be employed for industrial scale-up to improve efficiency.

Purification:

  • Crystallization and chromatographic techniques are used to isolate high-purity products.

Notes:

  • This method is less commonly reported specifically for 8-methylisoquinoline-1-carboxylic acid but is established for related isoquinoline derivatives.

Multi-step Functionalization Routes

For more complex substituted isoquinoline carboxylic acids, multi-step syntheses involving halogenation, methylation, and subsequent oxidation or carboxylation are employed.

  • Halogenation (e.g., bromination or chlorination) at specific ring positions.
  • Methylation at the 8-position using methyl iodide or dimethyl sulfate.
  • Oxidation of methyl groups to carboxylic acids or direct carboxylation.

These routes require careful control of reaction conditions and purification steps to achieve the desired substitution pattern and high purity.

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
Oxidation of 8-methylisoquinoline 8-Methylisoquinoline or analogs N-hydroxyphthalimide, AIBN, O2 80–100 °C, 6–12 h, 4 MPa O2 88–94 >98 High selectivity, scalable
Carboxylation via CO2 fixation 8-Methylisoquinoline derivatives CO2, base, catalyst Elevated CO2 pressure, moderate heat Variable High Industrially promising, less reported
Multi-step halogenation/methylation/oxidation Isoquinoline derivatives Halogenating agents, methylating agents, oxidants Multi-step, varied Variable High Complex substitution patterns
  • The oxidation method using NHPI and AIBN catalysts with oxygen as the oxidant is well-documented for related quinoline derivatives and is adaptable to isoquinoline systems, offering environmentally friendly and efficient synthesis routes.
  • Recycling of mother liquor in oxidation reactions enhances sustainability and cost-effectiveness.
  • Continuous flow and catalyst optimization are key trends in industrial production to improve yield, purity, and scalability.
  • Purification by crystallization and filtration is straightforward, facilitating high-purity product isolation.

The preparation of 8-methylisoquinoline-1-carboxylic acid is effectively achieved through selective oxidation of 8-methylisoquinoline derivatives using catalytic aerobic oxidation or via carboxylation strategies involving carbon dioxide fixation. The oxidation method with NHPI and AIBN catalysts under pressurized oxygen conditions stands out for its high yield, purity, and environmental advantages. Multi-step functionalization routes provide access to more complex derivatives but require more elaborate synthetic control. These methods collectively provide a robust foundation for the synthesis of 8-methylisoquinoline-1-carboxylic acid for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 8-Methylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can convert the compound into pyridine-3,4-dicarboxylic acid using reagents like potassium permanganate (KMnO4) .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions using reagents like bromine (Br2) or chlorine (Cl2).

Major Products: The major products formed from these reactions include various substituted isoquinolines and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

8-Methylisoquinoline-1-carboxylic acid is explored for its potential as a precursor in drug development, particularly for designing novel therapeutic agents. Research indicates that it exhibits notable biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. For instance, certain derivatives were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that specific derivatives can reduce cell viability in cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (triple-negative breast cancer). IC₅₀ values for these compounds ranged from 5.6 mM to 63.75 mM, demonstrating varying degrees of potency compared to standard chemotherapeutic agents like doxorubicin .

Research has focused on the interaction of 8-Methylisoquinoline-1-carboxylic acid with biological macromolecules. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in critical biological pathways, which could lead to therapeutic effects against diseases like cancer .
  • DNA Interaction : There is evidence suggesting that it may interfere with DNA replication processes, contributing to its anticancer properties .

Material Science

In addition to its biological applications, 8-Methylisoquinoline-1-carboxylic acid is utilized in the production of dyes and pigments due to its stable chemical structure. Its derivatives are also being explored for use in organic electronics and photovoltaic materials.

Case Study 1: Anticancer Activity

A study conducted by Shah et al. evaluated a series of 8-hydroxyquinoline derivatives for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant cytotoxicity, with IC₅₀ values lower than those of established drugs . This highlights the potential of 8-Methylisoquinoline-1-carboxylic acid derivatives in developing new cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research involving the synthesis of hybrid molecules combining 8-hydroxyquinoline with ciprofloxacin demonstrated enhanced antibacterial activity against resistant strains of bacteria. The hybrid showed MIC values lower than those of ciprofloxacin alone, indicating a promising direction for antibiotic development .

Mechanism of Action

The mechanism of action of 8-Methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or interfering with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Differences

  • Positional Isomerism: Methyl 7-methylisoquinoline-1-carboxylate differs from the target compound in the methyl group position (C7 vs. C8).
  • Functional Group Variations: 1-Chloro-8-methylisoquinoline replaces the carboxylic acid group with a chloro substituent, reducing polarity and altering nucleophilic/electrophilic behavior. The ester group in Methyl 7-methylisoquinoline-1-carboxylate offers a prodrug-like profile, enhancing lipophilicity compared to the carboxylic acid form.
  • Heterocyclic Core: 2-Chloro-6-methylpyrimidine-4-carboxylic acid shares a carboxylic acid group but features a pyrimidine ring instead of isoquinoline, leading to differences in aromaticity and hydrogen-bonding capacity.

Physicochemical Properties

  • Molecular Weight and Polarity: The carboxylic acid group in 8-methylisoquinoline-1-carboxylic acid increases its polarity compared to the chloro or ester analogs, likely enhancing solubility in polar solvents.
  • Thermodynamic Stability: The electron-withdrawing carboxylic acid group may reduce the basicity of the isoquinoline nitrogen compared to the chloro or methyl-substituted analogs .

Q & A

Q. How can researchers integrate multi-omics data to explore the metabolic pathways influenced by 8-Methylisoquinoline-1-carboxylic acid?

  • Methodological Answer :
  • Pathway analysis : Use KEGG or Reactome databases with transcriptomic/proteomic datasets.
  • Network modeling : Construct interaction networks via Cytoscape, prioritizing hub nodes (e.g., CYP450 enzymes).
  • Validation : Knockout models (CRISPR/Cas9) to confirm pathway relevance .

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